molecular formula C12H15N3O3 B2385310 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1251584-14-1

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2385310
CAS No.: 1251584-14-1
M. Wt: 249.27
InChI Key: UMKCBJCUBFRFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as XEN907, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. XEN907 is a small molecule drug that has been developed as a potent and selective inhibitor of the neuronal Kv7.2/7.3 potassium channels.

Mechanism of Action

The Kv7.2/7.3 potassium channels are voltage-gated ion channels that are expressed in neurons and play a crucial role in regulating neuronal excitability. N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide acts as a potent and selective inhibitor of these channels, leading to an increase in neuronal excitability and neurotransmitter release. This mechanism of action has been shown to be effective in reducing seizures and neuropathic pain in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in neurotransmitter release, an increase in neuronal excitability, and a reduction in seizure activity and neuropathic pain in animal models. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide is its potency and selectivity as a Kv7.2/7.3 potassium channel inhibitor. This makes it an ideal candidate for studying the role of these channels in various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide research, including further studies of its efficacy and safety in animal models and clinical trials, as well as investigations into its potential therapeutic applications in other neurological disorders. Additionally, there is a need for the development of more soluble formulations of this compound to improve its administration in experimental settings. Finally, the development of other Kv7.2/7.3 potassium channel inhibitors may provide additional insights into the role of these channels in neurological disorders and may lead to the development of new therapeutic options.

Synthesis Methods

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide involves several steps, starting with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-(hydroxymethyl)cyclopropane-1-methanol to form the cyclopropyl alcohol derivative. The final step involves the reaction of the cyclopropyl alcohol derivative with oxalyl chloride to form this compound.

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and bipolar disorder. The compound has been shown to be a potent and selective inhibitor of the neuronal Kv7.2/7.3 potassium channels, which are known to play a crucial role in regulating neuronal excitability.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-pyridin-3-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-8-12(3-4-12)7-14-10(17)11(18)15-9-2-1-5-13-6-9/h1-2,5-6,16H,3-4,7-8H2,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKCBJCUBFRFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.